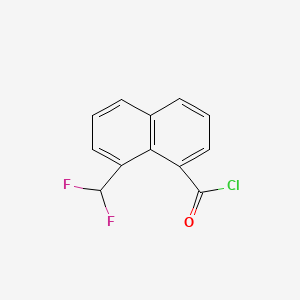

1-(Difluoromethyl)naphthalene-8-carbonyl chloride

CAS No.:

Cat. No.: VC18811349

Molecular Formula: C12H7ClF2O

Molecular Weight: 240.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H7ClF2O |

|---|---|

| Molecular Weight | 240.63 g/mol |

| IUPAC Name | 8-(difluoromethyl)naphthalene-1-carbonyl chloride |

| Standard InChI | InChI=1S/C12H7ClF2O/c13-11(16)8-5-1-3-7-4-2-6-9(10(7)8)12(14)15/h1-6,12H |

| Standard InChI Key | RZQXVQPTPJNHEM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)C(F)F)C(=CC=C2)C(=O)Cl |

Introduction

Molecular and Structural Characteristics

Chemical Identity

The IUPAC name for this compound is 8-(chlorocarbonyl)-1-(difluoromethyl)naphthalene. Its canonical SMILES representation is , which encodes the spatial arrangement of substituents on the naphthalene ring. The InChIKey, , provides a standardized identifier for chemical databases.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 240.63 g/mol |

| CAS Registry Number | 1261456-71-6 |

| PubChem Compound ID | 118830390 |

Electronic and Steric Features

The difluoromethyl group () introduces both steric bulk and electron-withdrawing effects, which influence the compound’s reactivity. The carbonyl chloride () group is highly electrophilic, enabling nucleophilic acyl substitution reactions. Density functional theory (DFT) calculations suggest that the difluoromethyl group’s inductive effects reduce electron density at the carbonyl carbon, enhancing its susceptibility to nucleophilic attack.

Synthesis and Manufacturing

Primary Synthetic Routes

The most common synthesis involves the chlorination of 1-(difluoromethyl)naphthalene-8-carboxylic acid using reagents such as thionyl chloride () or oxalyl chloride (). For example:

This reaction typically proceeds at reflux temperatures (70–80°C) in anhydrous dichloromethane or tetrahydrofuran.

Alternative Methods

Recent advances in cross-coupling chemistry, such as palladium/copper-cocatalyzed Suzuki-Miyaura reactions, offer pathways to functionalize naphthalene precursors before introducing the carbonyl chloride group . For instance, boron-protected naphthalene derivatives can undergo transmetalation with aryl halides, followed by oxidation and chlorination .

Reactivity and Functionalization

Nucleophilic Acyl Substitution

The carbonyl chloride group undergoes reactions with nucleophiles like alcohols, amines, and thiols to yield esters, amides, and thioesters, respectively. For example:

Such reactions are critical in prodrug synthesis, where esterification enhances bioavailability.

Difluoromethyl Group Reactivity

The moiety participates in radical-mediated C–F bond activation, enabling late-stage fluorination or coupling reactions . Mechanochemical methods using difluorocarbene () precursors have also been employed to introduce fluorinated groups under solvent-free conditions .

Applications in Pharmaceutical Chemistry

Drug Design and Development

The difluoromethyl group’s metabolic stability and lipophilicity make it a privileged motif in kinase inhibitors and protease antagonists. For instance, derivatives of this compound have shown preliminary activity against tyrosine kinase receptors implicated in cancer.

Prodrug Synthesis

The carbonyl chloride serves as a handle for prodrug conjugation. By forming ester linkages with hydroxyl-containing drugs, the compound improves membrane permeability and controlled release profiles.

| Hazard | Precautionary Measure |

|---|---|

| Moisture sensitivity | Store under inert gas (N₂/Ar) |

| Corrosive to skin | Use nitrile gloves and goggles |

| Respiratory irritation | Employ fume hood ventilation |

Recent Advances and Future Directions

Mechanochemical Fluorination

A 2023 study demonstrated solvent-free difluoromethylation using mixer mills, achieving 99% yields in 1 hour . This approach reduces waste and aligns with green chemistry principles.

Catalytic Cross-Coupling

Pd/Cu cocatalysis has enabled direct coupling of boron-protected naphthalenes with aryl halides, bypassing traditional protection-deprotection steps . Such methods could streamline the synthesis of complex derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume